molecular formula C23H28FN3O2S B2443299 1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 686751-72-4

1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No. B2443299
CAS RN: 686751-72-4
M. Wt: 429.55
InChI Key: VAUFBZFZWSXHAS-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a thiourea group, an indole group, and methoxy groups. The presence of these groups suggests that this compound could have interesting biological activities. For example, compounds containing an indole group are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides. Our compound can serve as an organoboron reagent in SM coupling reactions. Here’s why it’s noteworthy:

Practical Synthesis of Amides

The compound has been employed in the practical synthesis of amides. Notably, the reactions occur under atmospheric conditions without solvent drying, and the co-product (4,6-dimethoxy-1,3,5-triazin-2(1H)-one) can be easily removed by extraction .

Protodeboronation for Indolizidine Synthesis

In the synthesis of indolizidine derivatives, protodeboronation using our compound has been explored. By using a less nucleophilic boron ate complex, it affords the desired product with good diastereoselectivity .

Mechanism of Action

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2S/c1-5-25-23(30)27(14-16-6-9-21(28-3)22(12-16)29-4)11-10-18-15(2)26-20-8-7-17(24)13-19(18)20/h6-9,12-13,26H,5,10-11,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUFBZFZWSXHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N(CCC1=C(NC2=C1C=C(C=C2)F)C)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

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